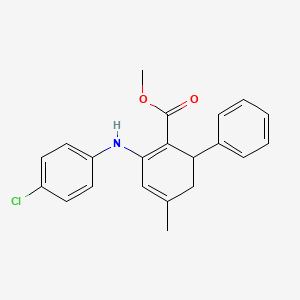
Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the 4-chloroanilino group: This can be done through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the position ortho to the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used; for example, using sodium hydroxide can yield a phenol derivative.
Scientific Research Applications
Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methyl-4-nitrobenzene: Similar in structure but with a nitro group instead of an ester group.
4-Chloro-2-methylaniline: Similar aromatic structure but lacks the ester and cyclohexadiene components.
Uniqueness
Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate is unique due to its combination of aromatic and aliphatic elements, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C21H20ClNO2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
methyl 2-(4-chloroanilino)-4-methyl-6-phenylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C21H20ClNO2/c1-14-12-18(15-6-4-3-5-7-15)20(21(24)25-2)19(13-14)23-17-10-8-16(22)9-11-17/h3-11,13,18,23H,12H2,1-2H3 |
InChI Key |
XJUNJZUJLREKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(C1)C2=CC=CC=C2)C(=O)OC)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















